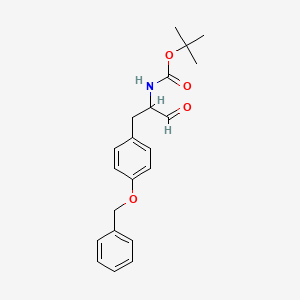

Boc-Tyr(Bzl)-aldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-Tyr(Bzl)-aldehyde is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Boc-Tyr(Bzl)-aldehyde finds utility in various scientific domains:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins. The protective groups allow for the stepwise assembly of peptides without interference from reactive sites on the tyrosine residue.

- Drug Development : The compound acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its structural resemblance to biologically active molecules.

- Bioconjugation : It is utilized in modifying biomolecules for applications such as drug delivery systems and diagnostic tools.

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Activity : Derivatives exhibit antioxidant properties that help mitigate oxidative stress, potentially beneficial in treating oxidative stress-related conditions.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for therapies targeting neurodegenerative diseases.

- Opioid Receptor Interaction : Modifications to the tyrosine structure can enhance binding affinity at opioid receptors, suggesting possible analgesic applications.

Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Oxidation of Boc-Tyr(Bzl)-alcohol | 85% | Utilizes TEMPO oxidation method |

| Direct formylation | 70% | Less favored due to side reactions |

Case Studies

- Neuroprotective Study : In a rat model of Parkinson's disease, administration of this compound demonstrated significant improvements in motor functions and reduced dopaminergic neuron loss compared to control groups.

- Opioid Receptor Binding Study : In vitro assays revealed moderate binding affinity for mu-opioid receptors, indicating potential as a lead compound for analgesic drug development.

- Antioxidant Activity Assessment : DPPH radical scavenging assays showed that this compound effectively reduced oxidative stress markers in neuronal cell cultures.

Research Findings

Recent investigations have focused on modifying this compound to enhance its biological properties:

- Glycosylation Effects : Glycosylated derivatives may improve metabolic stability while retaining biological activity.

- Structure-Activity Relationship (SAR) : Specific substitutions on the aromatic ring significantly alter receptor binding profiles and biological efficacy.

Propiedades

Fórmula molecular |

C21H25NO4 |

|---|---|

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

tert-butyl N-[1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24) |

Clave InChI |

SLSOSKGFUOFMCP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O |

Secuencia |

X |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.